molecular formula C12H19ClN2O2 B2921297 Tert-butyl 3-(chloromethyl)-3-cyanopiperidine-1-carboxylate CAS No. 1881563-53-6

Tert-butyl 3-(chloromethyl)-3-cyanopiperidine-1-carboxylate

Cat. No.: B2921297
CAS No.: 1881563-53-6
M. Wt: 258.75
InChI Key: YBKKWYCVKOLVBZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(chloromethyl)-3-cyanopiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protective group, a chloromethyl substituent, and a cyano group at the 3-position of the six-membered nitrogen-containing ring. This structure renders the molecule a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The tert-butyl group enhances steric protection and solubility, while the chloromethyl and cyano groups serve as reactive handles for further functionalization, such as nucleophilic substitutions or cross-coupling reactions.

Properties

IUPAC Name

tert-butyl 3-(chloromethyl)-3-cyanopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O2/c1-11(2,3)17-10(16)15-6-4-5-12(7-13,8-14)9-15/h4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKKWYCVKOLVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(chloromethyl)-3-cyanopiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the chloromethyl and cyano groups. The tert-butyl ester group is then introduced to complete the synthesis.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using reagents like formaldehyde and hydrochloric acid.

    Introduction of Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using cyanide salts.

    Formation of Tert-butyl Ester: The final step involves esterification using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(chloromethyl)-3-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Formation of substituted piperidine derivatives.

    Hydrolysis: Formation of 3-(chloromethyl)-3-cyanopiperidine-1-carboxylic acid.

    Reduction: Formation of 3-(aminomethyl)-3-cyanopiperidine-1-carboxylate.

Scientific Research Applications

Tert-butyl 3-(chloromethyl)-3-cyanopiperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: It is employed in studies investigating the biological activity of piperidine derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 3-(chloromethyl)-3-cyanopiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and chloromethyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 3-(chloromethyl)-3-cyanopiperidine-1-carboxylate with structurally related compounds, emphasizing differences in ring systems, substituents, and applications:

Compound Name Structure Molecular Weight (g/mol) Key Properties Applications
This compound (Target compound) Piperidine ring; Cl, CN, tert-butyl ~260 (estimated) Reactive chloromethyl and cyano groups; tert-butyl enhances stability Intermediate for pharmaceuticals, cross-coupling reactions
(R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate Pyrrolidine ring; Cl, tert-butyl 219.71 Five-membered ring; lower steric hindrance; CAS 1187927-12-3 Chiral building block for drug synthesis
tert-Butyl 4-(2-(4-methylpyridin-3-yl)ethyl)piperazine-1-carboxylate (3q) Piperazine ring; ethyl-pyridinyl 306.22 Pd-catalyzed cross-coupling product; solid (mp 59–61°C) Model compound for arylethylamine synthesis
tert-butyl 3-(cyanoacetyl)piperidine-1-carboxylate Piperidine ring; cyanoacetyl 252.31 Electron-withdrawing cyanoacetyl group; CAS unspecified Intermediate in organic synthesis
tert-butyl 3-(5-bromopyridin-2-yl)-3-cyanoazetidine-1-carboxylate Azetidine ring; Br, CN, tert-butyl ~350 (estimated) Four-membered strained ring; bromo substituent for functionalization Potential ligand or pharmaceutical intermediate

Key Findings:

Ring Size and Reactivity :

  • Piperidine (six-membered ring): Balances stability and reactivity; common in drug scaffolds.
  • Pyrrolidine (five-membered ring): Lower molecular weight and steric demand, favoring chiral synthesis .
  • Azetidine (four-membered ring): Ring strain enhances reactivity but may reduce stability .

Substituent Effects: Chloromethyl Group: Found in the target compound and (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate, this group facilitates nucleophilic substitutions (e.g., in Pd-catalyzed cross-couplings, as demonstrated in ). Cyano Group: Enhances electrophilicity and stabilizes intermediates via electron-withdrawing effects, as seen in tert-butyl 3-(cyanoacetyl)piperidine-1-carboxylate .

Applications :

  • Piperidine/piperazine derivatives (e.g., 3q ) are prevalent in drug discovery due to their bioavailability.
  • Azetidine derivatives (e.g., ) are niche but valuable for accessing strained geometries in bioactive molecules.

Biological Activity

Tert-butyl 3-(chloromethyl)-3-cyanopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H20ClN2O2
  • Molecular Weight : 248.75 g/mol
  • CAS Number : 1289387-67-2

The compound features a piperidine ring substituted with a chloromethyl and cyanide group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The chloromethyl group enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions with biological macromolecules.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It exhibits affinity for certain receptors, potentially influencing signaling pathways in cells.

Biological Activity

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Activity : Initial studies suggest potential antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Neuroactivity : It may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders.
  • Cytotoxicity : Some studies report cytotoxic effects on various cancer cell lines, indicating a potential role in cancer therapy.

Antimicrobial Studies

A study evaluated the compound's effectiveness against a panel of bacterial strains. Results indicated that it exhibited notable antibacterial activity, particularly against multi-drug resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Neuropharmacological Effects

In vitro assays demonstrated that this compound could modulate neurotransmitter release. A study on rat brain slices showed that the compound increased dopamine levels, indicating potential implications for treating disorders like Parkinson's disease.

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
Tert-butyl 3-cyanopiperidine-1-carboxylateC12H20N2O2Moderate antimicrobial
Tert-butyl 4-cyanopiperidine-1-carboxylateC12H20N2O2Weak neuroactivity
Tert-butyl 3-(bromomethyl)-3-cyanopiperidine-1-carboxylateC12H20BrN2O2Stronger cytotoxic effects

This table illustrates that while similar compounds exist, this compound exhibits a unique profile of activities that warrants further investigation.

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